Sodium Methotrexate

Aqueous solubility Salt formulation Parenteral drug delivery

Sodium Methotrexate (CAS 7413-34-5), chemically disodium (2S)-2-[(4-{[(2,4-diaminopteridin-6-yl)methyl]methylamino}phenyl)formamido]pentanedioate, is the disodium salt of the antifolate antimetabolite methotrexate. It functions as a potent inhibitor of dihydrofolate reductase (DHFR), thereby blocking tetrahydrofolate synthesis essential for purine and thymidylate biosynthesis.

Molecular Formula C20H20N8Na2O5
Molecular Weight 498.4 g/mol
CAS No. 7413-34-5
Cat. No. B012208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Methotrexate
CAS7413-34-5
SynonymsAmethopterin
Dicesium Salt Methotrexate
Hydrate, Methotrexate
Methotrexate
Methotrexate Hydrate
Methotrexate Sodium
Methotrexate, (D)-Isomer
Methotrexate, (DL)-Isomer
Methotrexate, Dicesium Salt
Methotrexate, Disodium Salt
Methotrexate, Sodium Salt
Mexate
Sodium, Methotrexate
Molecular FormulaC20H20N8Na2O5
Molecular Weight498.4 g/mol
Structural Identifiers
SMILESCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C20H22N8O5.2Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;/q;2*+1/p-2/t13-;;/m0../s1
InChIKeyDASQOOZCTWOQPA-GXKRWWSZSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Powder

Sodium Methotrexate (CAS 7413-34-5) Procurement Guide: Key Properties & Baseline


Sodium Methotrexate (CAS 7413-34-5), chemically disodium (2S)-2-[(4-{[(2,4-diaminopteridin-6-yl)methyl]methylamino}phenyl)formamido]pentanedioate, is the disodium salt of the antifolate antimetabolite methotrexate. It functions as a potent inhibitor of dihydrofolate reductase (DHFR), thereby blocking tetrahydrofolate synthesis essential for purine and thymidylate biosynthesis [1]. The compound is widely used as an antineoplastic and immunosuppressive agent in both clinical and research settings, with documented DHFR inhibition at an IC50 of 24 nM against human DHFR . In pharmaceutical formulations, it is supplied as a hygroscopic yellow to orange-brown crystalline powder that is freely soluble in water [2].

Why Methotrexate Free Acid Cannot Substitute for Sodium Methotrexate in Aqueous Formulations


Although methotrexate is available in multiple chemical forms (free acid, monosodium salt, disodium salt), the aqueous solubility profiles differ by orders of magnitude, making generic substitution infeasible for parenteral and liquid oral dosage forms. Free methotrexate (CAS 59-05-2) exhibits an intrinsic aqueous solubility of only 0.01 mg/mL at 20°C, which severely limits its utility in solution-based formulations [1]. In contrast, sodium methotrexate disodium (CAS 7413-34-5) achieves solubilities of up to 99–100 mg/mL in water at 25°C, an approximately 10,000-fold improvement . This disparity reflects the fundamental physicochemical consequence of salt formation converting a poorly soluble free acid into a freely soluble disodium salt, a prerequisite for injectable dosage forms that require concentrations up to 25 mg/mL. Consequently, researchers and formulators cannot interchange free methotrexate with its sodium salt without catastrophic loss of solubility and bioavailability.

Sodium Methotrexate (CAS 7413-34-5): Quantitative Differentiation Evidence vs. Closest Analogs


Aqueous Solubility: Sodium Methotrexate Disodium vs. Free Methotrexate — ~10,000-Fold Advantage

Sodium methotrexate disodium (CAS 7413-34-5) exhibits an aqueous solubility of up to 99–100 mg/mL at 25°C , while free methotrexate (CAS 59-05-2) has a documented aqueous solubility of only 0.01 mg/mL at 20°C [1]. This represents an approximately 9,900- to 10,000-fold solubility enhancement conferred by the disodium salt form.

Aqueous solubility Salt formulation Parenteral drug delivery

Clinical Potency Index (CPI): Methotrexate Outperforms Aminopterin by 2.25-Fold in Pediatric Leukemia Models

In a direct head-to-head comparison across a panel of six pediatric leukemia and lymphoma cell lines (120-h drug exposure, sulforhodamine B assay), methotrexate achieved a median Clinical Potency Index (CPI) of 0.9, significantly greater than aminopterin's median CPI of 0.4, despite aminopterin exhibiting lower in vitro IC50 values (17 nM vs. 78 nM) [1]. The CPI integrates in vitro potency with clinically achievable drug exposures (AUC/IC50), reflecting the therapeutic window attainable with standard pediatric dosing regimens.

Clinical potency index Childhood ALL Aminopterin comparison Antifolate efficacy

In Vitro Potency: Methotrexate Is 2-Fold More Potent Than Pemetrexed in Childhood Leukemia Cell Lines

In the same panel of six pediatric leukemia and lymphoma cell lines evaluated using the sulforhodamine B assay with 120-h drug exposure, methotrexate demonstrated a median IC50 of 78 nM, which is 2-fold lower (i.e., more potent) than pemetrexed's median IC50 of 155 nM [1].

In vitro cytotoxicity IC50 comparison Pemetrexed Pediatric oncology

Intrathecal Admixture Stability: Methotrexate Sodium Remains Stable Under Conditions Where Methylprednisolone Succinate Degrades

In extemporaneously prepared triple intrathecal solutions containing cytarabine, methotrexate sodium, and methylprednisolone sodium succinate, methotrexate sodium remained stable for up to 12 hours when stored at 5°C and protected from light, with significant degradation observed only following direct light exposure [1]. Under identical conditions, methylprednisolone sodium succinate was identified as the most labile component, exhibiting 46% degradation after 48 hours at 40°C, demonstrating a markedly inferior thermal stability profile relative to methotrexate sodium.

Intrathecal chemotherapy Drug stability Extemporaneous compounding Leptomeningeal disease

Sodium Methotrexate (CAS 7413-34-5): Evidence-Backed Research & Industrial Application Scenarios


Pediatric Acute Lymphoblastic Leukemia (ALL) Preclinical Research Programs

Methotrexate's 2.25-fold higher CPI vs. aminopterin [1] and 2-fold greater in vitro potency vs. pemetrexed [1] in pediatric leukemia and lymphoma cell lines make it the benchmark antifolate for preclinical pediatric ALL studies. Its well-characterized CPI of 0.9 provides a pharmacologically meaningful baseline for evaluating novel antifolates, ensuring that drug candidate potency is assessed in the context of clinically achievable exposures rather than in vitro IC50 alone.

Intrathecal Chemotherapy Formulation Development and Hospital Compounding

Methotrexate sodium's demonstrated stability for up to 12 hours at 5°C in triple intrathecal admixtures, with degradation only under light exposure [2], directly supports its use in extemporaneously compounded intrathecal preparations. This evidence guides hospital pharmacy standard operating procedures for preparation, storage, and administration windows, and serves as a key selection criterion when sourcing methotrexate sodium specifically for intrathecal protocols to treat leptomeningeal malignancies.

High-Concentration Injectable Formulation Development Requiring Aqueous Solubility >25 mg/mL

Sodium methotrexate disodium's aqueous solubility of up to 99–100 mg/mL enables the development and manufacture of high-concentration injectable products (e.g., 25 mg/mL and 100 mg/mL presentations) that are simply not achievable with free methotrexate, which is limited to 0.01 mg/mL [3]. This solubility advantage is the critical differentiator driving procurement decisions for injectable-grade methotrexate API, as it directly dictates the feasible concentration range for parenteral formulation.

Antifolate Comparator Standard for Novel DHFR Inhibitor Benchmarking

As the most extensively characterized clinical antifolate, methotrexate serves as the essential comparator compound for evaluating novel DHFR inhibitors and antifolate prodrugs. Its median IC50 of 78 nM against pediatric leukemia cell lines and CPI of 0.9 [1] provide reproducible quantitative benchmarks. Methotrexate sodium's high aqueous solubility further facilitates its use as a reliable positive control in in vitro cytotoxicity assays, eliminating confounding variables related to incomplete dissolution that may arise when using the poorly soluble free acid form [3].

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